
2,3',4,4',5'-Pentachlorobiphenyl
Overview
Description
2,3',4,4',5'-Pentachlorobiphenyl is a trichlorobenzene, a dichlorobenzene and a pentachlorobiphenyl.
Scientific Research Applications
Metabolic Enhancement Studies
2,3',4,4',5'-Pentachlorobiphenyl (CB118), a prevalent polychlorinated biphenyl (PCB) in the environment, has been studied for its metabolic interactions. In a study, the cytochrome P450 monooxygenase from the soil bacterium Bacillus megaterium metabolized CB118 to hydroxylated pentachlorobiphenyls. These reactions were accelerated by perfluorocarboxylic acids (PFCAs), with perfluorooctanoic acid being most effective. This research provides insights into the metabolism of PCBs under complex contamination scenarios (Goto et al., 2018).
Interaction with Biological Molecules
A study investigated the interaction of 3,3',4,4',5-pentachlorobiphenyl with pepsin, a digestive enzyme. Using molecular simulations and spectroscopic techniques, it was found that this PCB could bind to the hydrophobic cavity of pepsin, altering its structure. This interaction provides a basis for understanding how PCBs interact with biological systems (Yue et al., 2020).
Fungal Bioconversion
The white-rot fungus Phlebia brevispora has been shown to degrade toxic coplanar polychlorinated biphenyls, including 2,3',4,4',5-pentachlorobiphenyl. This study identifies the fungal metabolism of PCBs and demonstrates the potential of using white-rot fungus in bioremediation processes (Kamei et al., 2006).
Molecular and Theoretical Studies
A research effort focused on the density functional theory studies of radical ions of polychlorinated biphenyls, including 2,3',4,4',5-pentachlorobiphenyl. The study provided insights into the structural and electronic properties of these molecules, contributing to a better understanding of their behavior in various environments (Arulmozhiraja et al., 2002).
Species Differences in Metabolism
Investigating the differences in metabolism of 3,3',4,4',5-pentachlorobiphenyl by human and rat cytochrome P450 enzymes, a study found that these differences are due to variations in the amino acid residues forming the substrate-binding cavities of these enzymes. This research is crucial for understanding species-specific responses to PCB exposure (Yamazaki et al., 2011).
Mechanism of Action
Target of Action
The primary targets of 2,3’,4,4’,5’-Pentachlorobiphenyl (PCB118) are the protein kinase B (Akt) , Forkhead box protein O3a (FoxO3a) , and sodium/iodide symporter (NIS) . These proteins play crucial roles in cell viability, apoptosis, and thyroid function .
Mode of Action
PCB118 interacts with its targets, leading to significant changes in their activity and function. It has been observed that PCB118 can inhibit cell viability in a concentration- and time-dependent manner . The compound increases the levels of Akt, phospho-Akt (p-Akt), and phospho-FoxO3a (p-FoxO3a), while decreasing NIS levels . This suggests that PCB118 influences the phosphorylation states of these proteins, thereby altering their function .
Biochemical Pathways
PCB118 affects the Akt/FoxO3a/NIS signaling pathway . The compound increases the activity of Akt and FoxO3a, leading to an increase in their phosphorylated forms . This, in turn, decreases the levels of NIS, a protein essential for iodide transport in thyroid cells . The overall effect is a disruption of normal thyroid cell function .
Result of Action
The action of PCB118 leads to thyroid cell dysfunction . The compound inhibits cell viability and induces apoptosis in a concentration- and time-dependent manner . It also disrupts the normal function of the thyroid by affecting the Akt/FoxO3a/NIS signaling pathway .
Action Environment
PCB118 is a persistent organic pollutant that is widely found in the environment . It can accumulate in various tissues and fluids in mammals, including adipose tissue, serum, and milk . The compound’s action, efficacy, and stability can be influenced by various environmental factors, including its concentration in the environment and the duration of exposure .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2,3’,4,4’,5’-Pentachlorobiphenyl plays a role in various biochemical reactions, primarily through its interactions with enzymes and proteins involved in xenobiotic metabolism. This compound activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as cytochrome P450 1A1 . It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons and is involved in cell-cycle regulation . The interaction with cytochrome P450 enzymes leads to the formation of hydroxylated metabolites, which can further interact with other biomolecules, influencing various biochemical pathways .
Cellular Effects
2,3’,4,4’,5’-Pentachlorobiphenyl has profound effects on various cell types and cellular processes. It induces inflammatory responses in thyroid cells through the activation of the c-Jun N-terminal kinase pathway and the aryl hydrocarbon receptor-mediated pathway . This compound also affects endometrial receptivity and embryo implantation by altering the methylation of specific genes . Additionally, 2,3’,4,4’,5’-Pentachlorobiphenyl influences cell signaling pathways, gene expression, and cellular metabolism, leading to disruptions in normal cellular functions .
Molecular Mechanism
The molecular mechanism of 2,3’,4,4’,5’-Pentachlorobiphenyl involves its binding interactions with various biomolecules. It binds to the aryl hydrocarbon receptor, leading to the activation of responsive genes such as cytochrome P450 1A1 . This compound also promotes calcium influx via store-operated calcium entry channels, which is crucial for its role in inducing autophagy in thyroid cells . Furthermore, 2,3’,4,4’,5’-Pentachlorobiphenyl can inhibit or activate enzymes, leading to changes in gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3’,4,4’,5’-Pentachlorobiphenyl change over time. Chronic exposure to this compound has been shown to produce long-term effects on cellular function, including the promotion of autophagy and inflammatory responses . The stability and degradation of 2,3’,4,4’,5’-Pentachlorobiphenyl in laboratory conditions are critical factors that influence its long-term effects. Studies have shown that this compound can persist in the environment and biological systems, leading to prolonged toxic effects .
Dosage Effects in Animal Models
The effects of 2,3’,4,4’,5’-Pentachlorobiphenyl vary with different dosages in animal models. Low doses of this compound can lead to subtle changes in gene expression and cellular functions, while higher doses can cause significant toxic effects, including endocrine disruption and reproductive toxicity . In animal studies, 2,3’,4,4’,5’-Pentachlorobiphenyl has been shown to cause thyroidal ultrastructure lesions and impair placental angiogenesis and fetal growth . These effects are dose-dependent and highlight the importance of understanding the threshold levels for toxicity .
Metabolic Pathways
2,3’,4,4’,5’-Pentachlorobiphenyl is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes metabolize the compound to hydroxylated metabolites, such as 3-hydroxy-2,3’,4,4’,5’-pentachlorobiphenyl and 4-hydroxy-2,3,3’,4’,5’-pentachlorobiphenyl . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The metabolic fate of 2,3’,4,4’,5’-Pentachlorobiphenyl is crucial for understanding its toxicity and persistence in biological systems .
Transport and Distribution
The transport and distribution of 2,3’,4,4’,5’-Pentachlorobiphenyl within cells and tissues involve various transporters and binding proteins. This compound can bind to serum proteins such as transthyretin, albumin, and thyroxine-binding globulin, influencing its distribution and accumulation in different tissues . The localization of 2,3’,4,4’,5’-Pentachlorobiphenyl in specific tissues, such as the liver and thyroid, is critical for its toxic effects .
Subcellular Localization
The subcellular localization of 2,3’,4,4’,5’-Pentachlorobiphenyl plays a significant role in its activity and function. This compound can localize to various cellular compartments, including the cytosol, microsomes, and peroxisomes . The targeting signals and post-translational modifications that direct 2,3’,4,4’,5’-Pentachlorobiphenyl to specific compartments are essential for understanding its mechanism of action and toxic effects .
Properties
IUPAC Name |
1,2,3-trichloro-5-(2,4-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-1-2-8(9(14)5-7)6-3-10(15)12(17)11(16)4-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHNWSSFXMVPOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=C(C(=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50867160 | |
| Record name | 2',3,4,4',5-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50867160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65510-44-3 | |
| Record name | PCB 123 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65510-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3',4,4',5'-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065510443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',3,4,4',5-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50867160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3',4,4',5'-Pentachlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3',4,4',5'-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R4Z1DI9BB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


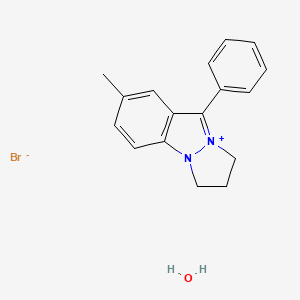
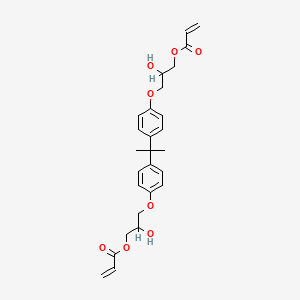
![1,3-Propanedione, 1-[4-(1-methylethyl)phenyl]-3-phenyl-](/img/structure/B1207770.png)


![5,10-Dihydroindeno[1,2-b]indole](/img/structure/B1207775.png)


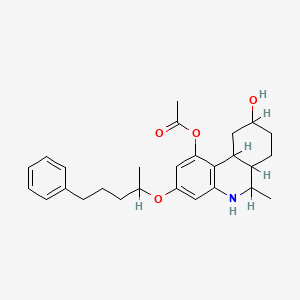

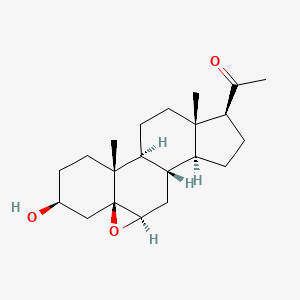

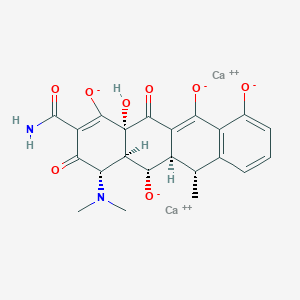
![3-Bicyclo[3.2.1]octanyl 3-hydroxy-2-phenyl-propanoate](/img/structure/B1207787.png)
